molecular formula C11H12N2OS B14400446 6-Ethyl-2-(pyridin-3-yl)-2,3-dihydro-4H-1,3-thiazin-4-one CAS No. 88152-56-1

6-Ethyl-2-(pyridin-3-yl)-2,3-dihydro-4H-1,3-thiazin-4-one

Cat. No.: B14400446
CAS No.: 88152-56-1
M. Wt: 220.29 g/mol
InChI Key: FCLOIMOJPUAJRB-UHFFFAOYSA-N
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Description

6-Ethyl-2-(pyridin-3-yl)-2,3-dihydro-4H-1,3-thiazin-4-one is a heterocyclic compound that features a thiazine ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2-(pyridin-3-yl)-2,3-dihydro-4H-1,3-thiazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethylamine with 3-pyridinecarboxaldehyde to form an intermediate, which is then cyclized with sulfur and a suitable oxidizing agent to yield the desired thiazine compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-(pyridin-3-yl)-2,3-dihydro-4H-1,3-thiazin-4-one can undergo various chemical reactions, including:

    Oxidation: The thiazine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines can be used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

6-Ethyl-2-(pyridin-3-yl)-2,3-dihydro-4H-1,3-thiazin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism by which 6-Ethyl-2-(pyridin-3-yl)-2,3-dihydro-4H-1,3-thiazin-4-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazine ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-Ethyl-2-(pyridin-3-yl)quinoline-4-carboxylic acid
  • 6-Ethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride

Uniqueness

6-Ethyl-2-(pyridin-3-yl)-2,3-dihydro-4H-1,3-thiazin-4-one is unique due to the presence of both a thiazine and a pyridine ring in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

88152-56-1

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

6-ethyl-2-pyridin-3-yl-2,3-dihydro-1,3-thiazin-4-one

InChI

InChI=1S/C11H12N2OS/c1-2-9-6-10(14)13-11(15-9)8-4-3-5-12-7-8/h3-7,11H,2H2,1H3,(H,13,14)

InChI Key

FCLOIMOJPUAJRB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)NC(S1)C2=CN=CC=C2

Origin of Product

United States

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